![molecular formula C17H16Cl2N2O4 B1673716 2-[4-({[(3,5-Dichlorophenyl)amino]carbonyl}amino)phenoxy]-2-methylpropanoic acid CAS No. 121809-80-1](/img/structure/B1673716.png)
2-[4-({[(3,5-Dichlorophenyl)amino]carbonyl}amino)phenoxy]-2-methylpropanoic acid
Overview
Description
L 35 is a negative effector of hemoglobin.
Biological Activity
2-[4-({[(3,5-Dichlorophenyl)amino]carbonyl}amino)phenoxy]-2-methylpropanoic acid (commonly referred to as the compound DB08077 in DrugBank) is a phenoxyacetic acid derivative with potential biological significance. This article delves into its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 383.226 g/mol
- CAS Number : 121809-80-1
- IUPAC Name : 2-(4-{[(3,5-dichlorophenyl)carbamoyl]amino}phenoxy)-2-methylpropanoic acid
This compound is categorized as a small molecule and is recognized for its structural complexity, which includes multiple functional groups that may contribute to its biological activity.
The biological activities of this compound are primarily attributed to its interaction with various molecular targets. It has been studied for potential effects on:
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Human Intestinal Absorption : Positive absorption probability (0.6408).
- Blood-Brain Barrier Penetration : Moderate penetration probability (0.7359), suggesting potential central nervous system effects.
- Cytochrome P450 Interactions : It is a substrate for CYP450 3A4 but not for CYP450 2C9 or 2D6, indicating selective metabolism pathways which could influence drug-drug interactions .
Case Studies and Experimental Data
- Antimicrobial Studies : While direct studies on this specific compound are sparse, related derivatives have demonstrated significant antimicrobial activity against various pathogens. For example, derivatives of phenoxyacetic acids have been shown to inhibit bacterial growth effectively .
- Cytotoxicity and Cancer Research : The compound's structural similarity to known anticancer agents suggests it may exhibit cytotoxicity against tumor cell lines. Research into related compounds has indicated that modifications in the phenoxy group can enhance anticancer activity through mechanisms involving apoptosis and cell cycle arrest .
- Toxicological Assessments : Toxicity studies are crucial for understanding the safety profile of new compounds. The Ames test indicates that this compound is non-toxic in bacterial assays, which is a positive indicator for further development .
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the structural integrity and purity of synthetic batches of this compound?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection is used for purity assessment, while liquid chromatography-mass spectrometry (LC-MS) or electrospray ionization mass spectrometry (ES/MS) confirms molecular weight and structural features. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) resolves stereochemistry and functional groups. For impurity profiling, reference standards (e.g., propanoic acid derivatives) are employed, as outlined in pharmacopeial guidelines .
Q. What coupling reagents and reaction conditions are effective for forming the urea linkage during synthesis?
- Methodology : Carbodiimide-based reagents (e.g., HATU or DCC) with activating agents like N,N-diisopropylethylamine (DIPEA) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) are standard. Post-reaction purification via silica gel flash chromatography with gradient elution (e.g., ethyl acetate/hexane) isolates the target compound. Reaction progress is monitored by thin-layer chromatography (TLC) .
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
- Methodology : Accelerated stability studies are conducted by incubating the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C. Degradation products are quantified using HPLC, and kinetic modeling predicts shelf-life. Solid-state stability is evaluated via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis pathway and predict reaction intermediates?
- Methodology : Quantum chemical calculations (e.g., density functional theory, DFT) model reaction pathways and transition states. Machine learning algorithms trained on experimental data (e.g., solvent effects, catalyst performance) narrow optimal conditions. Feedback loops integrate experimental results (e.g., yields, byproducts) to refine computational models .
Q. What strategies resolve enantiomeric mixtures, and how is chiral purity validated?
- Methodology : Chiral stationary-phase chromatography (e.g., Chiralpak® OD column) with mobile phases like methanol-diethylamine (0.2%) in supercritical CO₂ achieves enantiomeric separation. Purity is validated via circular dichroism (CD) spectroscopy and chiral HPLC. Racemic crystallization or enzymatic resolution may supplement these methods .
Q. How do structural modifications at the 3,5-dichlorophenyl moiety affect biological activity?
- Methodology : Analogues are synthesized via halogen substitution or functional group addition. In vitro assays (e.g., enzyme inhibition, receptor binding) quantify activity changes. Quantitative structure-activity relationship (QSAR) models correlate substituent electronic properties (Hammett constants) with potency. Molecular docking simulations predict binding interactions .
Q. What in silico approaches predict metabolic pathways and toxicity?
- Methodology : Software like Schrödinger’s ADMET Predictor or SwissADME simulates phase I/II metabolism (e.g., cytochrome P450 interactions). Toxicity endpoints (e.g., carcinogenicity) are assessed using rule-based systems (DEREK) or neural networks. Experimental validation involves hepatic microsome assays and Ames testing .
Q. How are batch-to-batch inconsistencies analyzed when scaling synthesis to gram-scale?
- Methodology : Design of experiments (DoE) identifies critical process parameters (e.g., mixing rate, temperature). Reaction calorimetry monitors exothermicity, while inline Fourier-transform infrared (FTIR) spectroscopy tracks intermediate formation. Multivariate analysis (e.g., PCA) correlates deviations with impurity profiles .
Q. Data Contradiction Analysis
Q. How are conflicting results between computational predictions and experimental yields reconciled?
- Methodology : Sensitivity analysis evaluates model assumptions (e.g., solvent effects, catalyst loading). Experimental replicates under controlled conditions (e.g., inert atmosphere) isolate variables. Discrepancies are resolved by hybrid methods, such as QM/MM (quantum mechanics/molecular mechanics) simulations that account for bulk solvent interactions .
Q. What statistical approaches validate reproducibility in pharmacological assays?
- Methodology : Interlaboratory studies use standardized protocols (e.g., OECD guidelines). Bland-Altman plots assess agreement between replicates, while Grubbs’ test identifies outliers. Meta-analyses aggregate data from independent studies to quantify effect sizes and heterogeneity .
Properties
IUPAC Name |
2-[4-[(3,5-dichlorophenyl)carbamoylamino]phenoxy]-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O4/c1-17(2,15(22)23)25-14-5-3-12(4-6-14)20-16(24)21-13-8-10(18)7-11(19)9-13/h3-9H,1-2H3,(H,22,23)(H2,20,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJPTSMWFKGZJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)NC(=O)NC2=CC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70153370 | |
Record name | L 35 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70153370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121809-80-1 | |
Record name | L 35 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121809801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L 35 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70153370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-((3,5-DICHLOROPHENYL)CARBAMOYLAMINO)PHENOXY)-2-METHYLPROPANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PS3UC84IQA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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